Methyl 2,4,6-trimethylbenzoate

Vue d'ensemble

Description

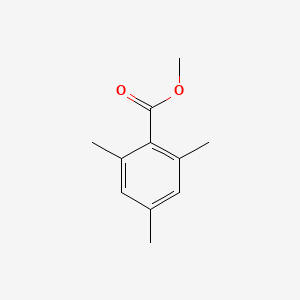

Methyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is a methyl ester derivative of 2,4,6-trimethylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethylbenzoate can be synthesized through the esterification of 2,4,6-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,4,6-trimethylbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: 2,4,6-trimethylbenzoic acid.

Reduction: 2,4,6-trimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2,4,6-trimethylbenzoate is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution reactions and its ability to undergo hydrolysis to yield carboxylic acids.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its stability and well-characterized properties make it an ideal candidate for method validation and calibration.

Biological Research

This compound has been studied for its potential biological activities. Research indicates that it can modulate cellular processes such as gene expression and oxidative stress responses. For instance:

- Gene Expression Modulation : In certain cell types, this compound can influence the expression of genes related to oxidative stress, which may have implications for understanding cellular metabolism and disease mechanisms.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, potentially affecting drug metabolism.

Industrial Applications

This compound is also significant in industrial applications:

- Fragrance and Flavor Industry : this compound is used in the formulation of fragrances and flavors due to its pleasant aromatic properties.

- Fine Chemicals Production : It serves as a precursor for synthesizing other fine chemicals used in various industries .

A study investigated the effects of this compound on cellular oxidative stress responses using human cell lines. The results demonstrated that treatment with this compound led to increased expression of antioxidant genes, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing the synthesis pathway for this compound to improve yield and reduce by-products. The study employed different catalysts and reaction conditions to enhance the efficiency of the esterification process.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Analytical Chemistry | Reference standard for GC and HPLC |

| Biological Research | Modulates gene expression; interacts with cytochrome P450 enzymes |

| Industrial Applications | Used in fragrances/flavors; precursor for fine chemicals |

Mécanisme D'action

The mechanism of action of methyl 2,4,6-trimethylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2,4,6-trimethylbenzoic acid, which can further participate in biochemical pathways. The methyl groups on the benzene ring can influence the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

2,4,6-trimethylbenzoic acid: The parent acid of methyl 2,4,6-trimethylbenzoate.

Methyl benzoate: A simpler ester with a single methyl group on the benzene ring.

2,4,6-trimethylbenzyl alcohol: The reduced form of this compound

Uniqueness: this compound is unique due to the presence of three methyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Activité Biologique

Methyl 2,4,6-trimethylbenzoate (MTMB) is an aromatic ester that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of MTMB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with three methyl groups at the 2, 4, and 6 positions of the benzene ring. This structural configuration influences its chemical reactivity and biological interactions. The compound typically appears as a light yellow liquid with distinct aromatic properties.

1. Antioxidant Activity

MTMB has been studied for its antioxidant potential. In various assays, such as the DPPH and ABTS radical scavenging tests, it demonstrated significant activity. For instance, MTMB exhibited an IC50 value of approximately 43.4 μM in the DPPH assay, indicating its ability to neutralize free radicals effectively . This property is crucial for mitigating oxidative stress-related diseases.

2. Antiviral Activity

Research has indicated that MTMB may possess antiviral properties. In a study evaluating various compounds for their efficacy against influenza A (H1N1), MTMB showed comparable activity to established antiviral agents like ribavirin . The IC50 values recorded suggest it could be a candidate for further investigation in antiviral therapies.

The biological activity of MTMB can be attributed to its ability to interact with cellular pathways involved in oxidative stress and viral replication. The presence of multiple methyl groups enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

Case Study: Antioxidant Efficacy

In a comparative study involving various benzoate derivatives, MTMB was found to exhibit superior antioxidant properties compared to other similar compounds. The study highlighted that the phenolic-OH group plays a significant role in its antioxidative action .

Case Study: Antiviral Efficacy against H1N1

A detailed analysis of MTMB's antiviral activity against H1N1 revealed that it could inhibit viral replication effectively at concentrations that did not induce significant cytotoxicity in human cell lines. The compound's selective toxicity profile suggests it could be developed into a therapeutic agent with fewer side effects compared to traditional antiviral drugs .

Comparative Biological Activity Table

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 43.4 (DPPH) | Antioxidant |

| Ribavirin | 118.8 | Antiviral (H1N1) |

| Ascorbic Acid | 1.7 (DPPH) | Antioxidant |

| Adriamycin | 0.64 | Cytotoxicity |

Propriétés

IUPAC Name |

methyl 2,4,6-trimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLABDTXHJPRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334215 | |

| Record name | Methyl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2282-84-0 | |

| Record name | Methyl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylbenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the alkaline hydrolysis of Methyl 2,4,6-trimethylbenzoate unique?

A: this compound, a sterically hindered ester, exhibits an unusual hydrolysis mechanism in alkaline conditions. Unlike most esters that undergo acyl-oxygen fission, this compound predominantly cleaves via alkyl-oxygen fission, also known as the BAL2 mechanism []. This unusual behavior is attributed to the steric hindrance imposed by the three methyl groups surrounding the ester functionality.

Q2: Can this compound be selectively hydrolyzed or decarboxylated?

A2: Yes, research suggests that both selective hydrolysis and decarboxylation of this compound are achievable by manipulating reaction conditions. Under high-temperature (200-300°C), solvent-free conditions, this compound can undergo:

- Selective hydrolysis: Achieved in slightly alkaline solutions (2% KOH) [].

- Decarboxylation: Favored at higher temperatures in water [].

Q3: What are the potential applications of this compound depolymerization?

A: Research demonstrates that this compound can be obtained through the depolymerization of lignin, a complex polymer found in plant cell walls []. Notably, this compound was identified as one of the major phenolic compounds resulting from rice straw lignin depolymerization using sub-supercritical ethanol []. This finding suggests potential applications of this technology in:

Q4: Are there analytical methods to monitor the production and utilization of this compound?

A4: Yes, various analytical techniques can be employed to characterize and quantify this compound, including:

- Gas chromatography-mass spectrometry (GC-MS): This technique allows for the identification and quantification of this compound within a complex mixture of compounds, as demonstrated in the analysis of lignin depolymerization products [].

- Fourier-transform infrared (FTIR) spectroscopy: FTIR can be utilized to analyze structural changes in compounds derived from or reacting with this compound, providing insights into reaction mechanisms and product formation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.